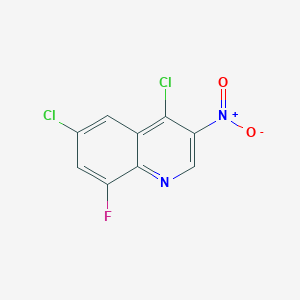
4,6-Dichloro-8-fluoro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-8-fluoro-3-nitroquinoline involves several steps, typically starting with the functionalization of the quinoline ring. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system, often involving the use of halogenated precursors.
Nucleophilic Substitution: Fluorine atoms can be introduced through nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the quinoline ring.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring using fluorinating agents.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4,6-Dichloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include aminoquinolines and other substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-8-fluoro-3-nitroquinoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-8-fluoro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms enhance its ability to bind to enzymes and other proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antineoplastic activities .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-8-fluoro-3-nitroquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and nitro groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H3Cl2FN2O2 |
|---|---|
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
4,6-dichloro-8-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H3Cl2FN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H |
InChI-Schlüssel |
GSWLNNAMXJEINS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


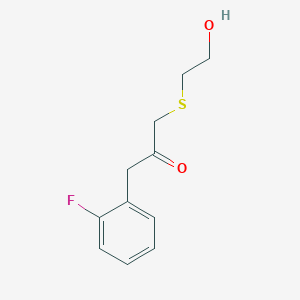
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
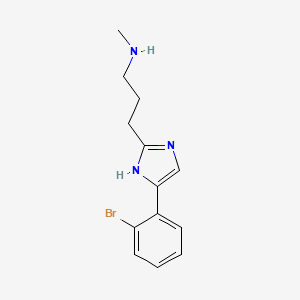
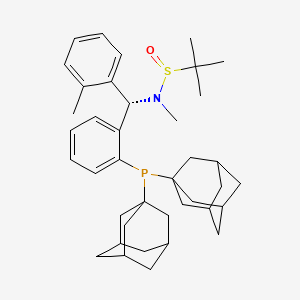
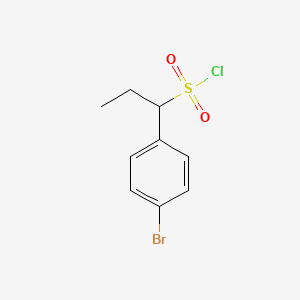
![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
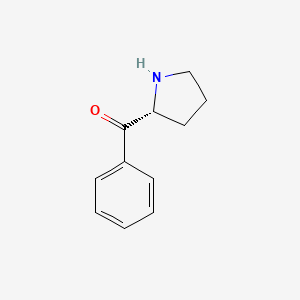
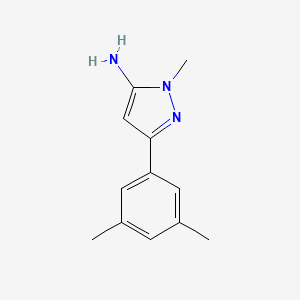
![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)
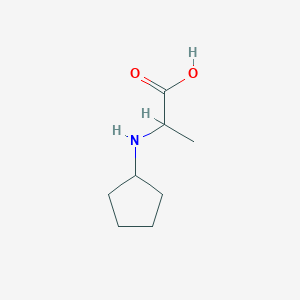
![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)
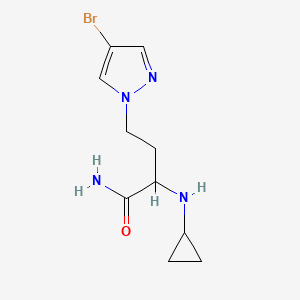

![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
